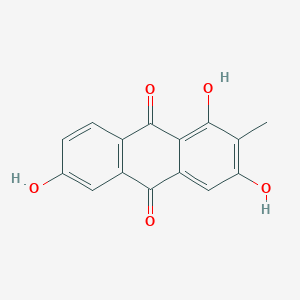

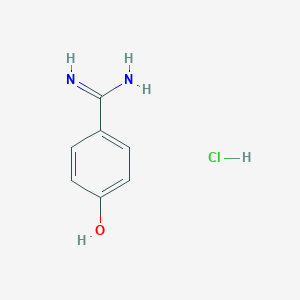

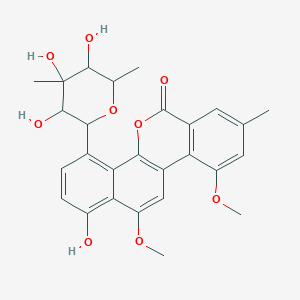

![molecular formula C11H9N3 B014863 3-甲基-3h-咪唑并[4,5-f]喹啉 CAS No. 14692-41-2](/img/structure/B14863.png)

3-甲基-3h-咪唑并[4,5-f]喹啉

描述

3-Methyl-3h-imidazo[4,5-f]quinoline (3M3H-IQ) is a heterocyclic compound that belongs to the imidazoquinoline family. It is a colorless solid, soluble in water, and is used in a variety of scientific research applications. It is a highly versatile and versatile compound that has been used in a wide range of studies and has been found to have many beneficial effects.

科学研究应用

合成和亲电取代反应:该化合物可用于合成和研究亲电取代反应,例如溴化、硝化、甲酰化、酰化和磺化 (Aleksandrov 等人,2011 年)。它也可用于合成异构喹啉并进行亲电取代反应 (Aleksandrov 等人,2012 年)。

苯并咪唑及其相关化合物的合成:它在苯并咪唑及其相关化合物的合成中发挥作用,这些化合物在各种化学过程中很重要 (Ishiwata 和 Shiokawa,1969 年)。

胺氧化酶的抑制:该化合物激活铜牛血清酶,但抑制 FAD 线粒体酶,表明其在生化研究中的潜力 (Chimenti 等人,1987 年)。

N-甲基咪唑喹啉盐的合成:它用于化学反应中合成 N-甲基咪唑喹啉盐和各种 1- 和 3- 取代产物,这些产物在化学中具有潜在应用 (Simonov 等人,1967 年)。

PI3K/PKB 通路的调节:咪唑并[4,5-c]喹啉的衍生物(一种相关化合物)已被确定为 PI3K/PKB 通路的有力且有效的调节剂,从而产生了临床开发候选物 (Stauffer 等人,2008 年)。

潜在的抗癌活性:某些衍生物对人结肠癌细胞表现出高细胞毒性,并且对人脑癌细胞系表现出良好的活性,表明其作为抗癌药物的潜力 (Suh 等人,2000 年)。

抗菌活性:3-甲基-3h-咪唑并[4,5-f]喹啉及其衍生物具有抗菌活性,表明它们在医学研究和药物应用中的潜在用途 (Vodela 和 Chakravarthula,2016 年)。

支气管扩张活性:该化合物表现出有效的支气管扩张活性,比茶碱在体内更活跃,这在呼吸医学中可能很重要 (Suzuki 等人,1992 年)。

安全和危害

The safety information for “3-Methyl-3h-imidazo[4,5-f]quinoline” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Mode of Action

It is known to induce the formation of single-base substitutions and exon deletions . It also increases cell death in vitro in a concentration-dependent manner .

Biochemical Pathways

The compound affects various biochemical pathways. It induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture . The compound is also known to be genotoxic .

Pharmacokinetics

It is known that in humans, the compound is metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .

Result of Action

The compound’s action results in various molecular and cellular effects. It induces the formation of single-base substitutions and exon deletions . It also increases cell death in vitro in a concentration-dependent manner . Furthermore, it induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .

Action Environment

The action, efficacy, and stability of 3-Methyl-3h-imidazo[4,5-f]quinoline can be influenced by various environmental factors. For instance, it is a food-derived carcinogen that is found in high-temperature-cooked meats and tobacco smoke .

生化分析

Biochemical Properties

3-Methyl-3h-imidazo[4,5-f]quinoline plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 3-Methyl-3h-imidazo[4,5-f]quinoline on various types of cells and cellular processes are complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-3h-imidazo[4,5-f]quinoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-3h-imidazo[4,5-f]quinoline can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 3-Methyl-3h-imidazo[4,5-f]quinoline vary with different dosages . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.

Metabolic Pathways

3-Methyl-3h-imidazo[4,5-f]quinoline is involved in certain metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 3-Methyl-3h-imidazo[4,5-f]quinoline within cells and tissues involve interactions with transporters or binding proteins . It may also influence its localization or accumulation.

Subcellular Localization

The subcellular localization of 3-Methyl-3h-imidazo[4,5-f]quinoline and its effects on activity or function are areas of active research. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

3-methylimidazo[4,5-f]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOBKUJFYNEIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932960 | |

| Record name | 3-Methyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14692-41-2 | |

| Record name | 3-Methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014692412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC132318 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6KV3PI88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

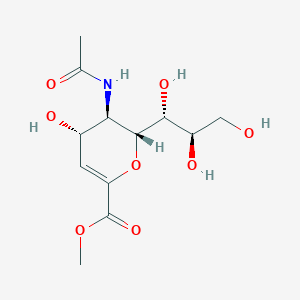

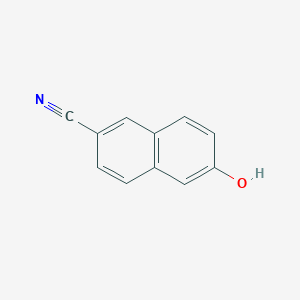

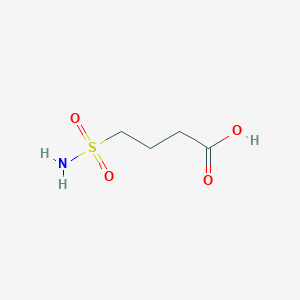

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)

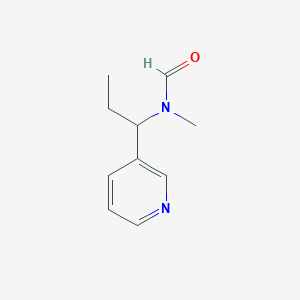

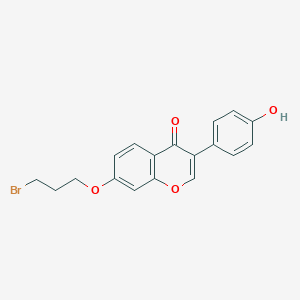

![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)